molecular formula C17H29ClN2O3 B13768204 Phenocaine CAS No. 528-97-2

Phenocaine

Cat. No.: B13768204
CAS No.: 528-97-2
M. Wt: 344.9 g/mol
InChI Key: WZQHUXOIBFWXDT-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes both diethylamino and butylamino groups attached to a salicylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride typically involves a multi-step process. The initial step often includes the formation of the salicylate backbone, followed by the introduction of the diethylamino and butylamino groups through nucleophilic substitution reactions. The reaction conditions generally require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are prevalent, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is employed in the manufacture of specialty chemicals and as an additive in certain formulations.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride involves its interaction with specific molecular targets. The diethylamino and butylamino groups facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 4-(methylamino)salicylate
  • 2-(Diethylamino)ethyl 4-(ethylamino)salicylate
  • 2-(Diethylamino)ethyl 4-(propylamino)salicylate

Uniqueness

Compared to similar compounds, 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride exhibits unique properties due to the presence of the butylamino group. This group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the compound’s specific molecular structure may confer distinct reactivity and stability, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

528-97-2

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 5-(butylamino)-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-7-10-18-14-8-9-16(20)15(13-14)17(21)22-12-11-19(5-2)6-3;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;1H

InChI Key

WZQHUXOIBFWXDT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)O)C(=O)OCCN(CC)CC.Cl

Origin of Product

United States

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